molecular formula C19H30N2O B5034160 2-Ethyl-1-[4-(2-methylphenyl)piperazin-1-yl]hexan-1-one CAS No. 959246-44-7

2-Ethyl-1-[4-(2-methylphenyl)piperazin-1-yl]hexan-1-one

Cat. No.: B5034160
CAS No.: 959246-44-7
M. Wt: 302.5 g/mol
InChI Key: YUCKGJUAQQRYRR-UHFFFAOYSA-N
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Description

2-Ethyl-1-[4-(2-methylphenyl)piperazin-1-yl]hexan-1-one is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-[4-(2-methylphenyl)piperazin-1-yl]hexan-1-one typically involves the reaction of 2-methylphenylpiperazine with an appropriate alkylating agent under controlled conditions. The reaction conditions often include the use of solvents such as toluene or ethyl acetate and may require the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction . The reaction is monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as recrystallization or distillation to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-[4-(2-methylphenyl)piperazin-1-yl]hexan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

2-Ethyl-1-[4-(2-methylphenyl)piperazin-1-yl]hexan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Ethyl-1-[4-(2-methylphenyl)piperazin-1-yl]hexan-1-one involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, such as alpha1-adrenergic receptors, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-Ethyl-1-[4-(2-methylphenyl)piperazin-1-yl]hexan-1-one can be compared with other similar piperazine derivatives, such as:

Properties

IUPAC Name

2-ethyl-1-[4-(2-methylphenyl)piperazin-1-yl]hexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O/c1-4-6-10-17(5-2)19(22)21-14-12-20(13-15-21)18-11-8-7-9-16(18)3/h7-9,11,17H,4-6,10,12-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCKGJUAQQRYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)N1CCN(CC1)C2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801206176
Record name 2-Ethyl-1-[4-(2-methylphenyl)-1-piperazinyl]-1-hexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801206176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959246-44-7
Record name 2-Ethyl-1-[4-(2-methylphenyl)-1-piperazinyl]-1-hexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959246-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-1-[4-(2-methylphenyl)-1-piperazinyl]-1-hexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801206176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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